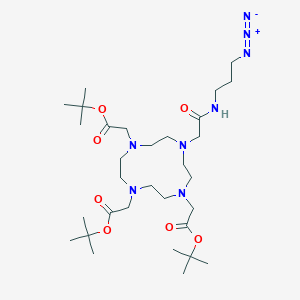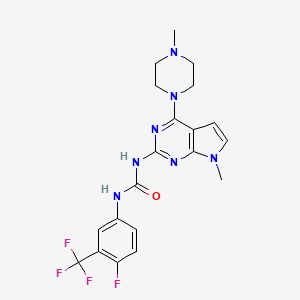
Mmp-9-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mmp-9-IN-8 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9). Matrix metalloproteinase-9 is an enzyme involved in the degradation of the extracellular matrix, playing a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression .
Vorbereitungsmethoden
The synthesis of Mmp-9-IN-8 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Mmp-9-IN-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mmp-9-IN-8 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of matrix metalloproteinase-9 and its effects on various biochemical pathways. In biology, it is used to investigate the role of matrix metalloproteinase-9 in tissue remodeling, inflammation, and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase-9 activity, such as cancer and inflammatory diseases. In industry, it is used in the development of new drugs and therapeutic strategies targeting matrix metalloproteinase-9 .
Wirkmechanismus
Mmp-9-IN-8 exerts its effects by binding to the active site of matrix metalloproteinase-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for processes such as tissue remodeling, inflammation, and cancer progression. The molecular targets and pathways involved include the extracellular matrix components, cytokines, and chemokines that are regulated by matrix metalloproteinase-9 activity .
Vergleich Mit ähnlichen Verbindungen
Mmp-9-IN-8 is unique compared to other matrix metalloproteinase-9 inhibitors due to its specific binding affinity and selectivity for matrix metalloproteinase-9. Similar compounds include other matrix metalloproteinase inhibitors, such as batimastat and marimastat, which also target matrix metalloproteinase-9 but may have different binding properties and selectivity profiles .
Eigenschaften
Molekularformel |
C20H21F4N7O |
|---|---|
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[7-methyl-4-(4-methylpiperazin-1-yl)pyrrolo[2,3-d]pyrimidin-2-yl]urea |
InChI |
InChI=1S/C20H21F4N7O/c1-29-7-9-31(10-8-29)17-13-5-6-30(2)16(13)26-18(27-17)28-19(32)25-12-3-4-15(21)14(11-12)20(22,23)24/h3-6,11H,7-10H2,1-2H3,(H2,25,26,27,28,32) |
InChI-Schlüssel |
FYIUOTTYVXNBEW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2C=CN3C)NC(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



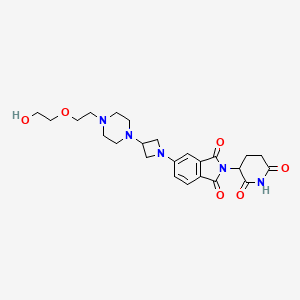
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)
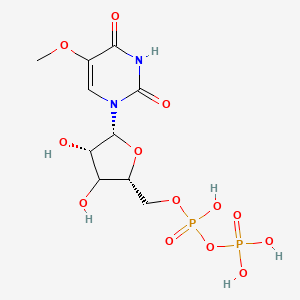
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)

![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)

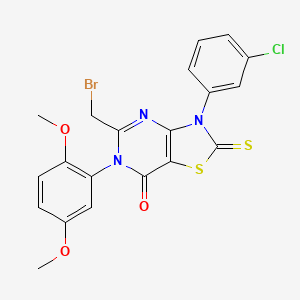


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)

